molecular formula C13H16BFN2O2 B13890795 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B13890795
M. Wt: 262.09 g/mol
InChI Key: NYWGVQRZSHEMJE-UHFFFAOYSA-N
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Description

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic ester-functionalized heterocyclic compound with the molecular formula C₁₃H₁₅BFN₂O₂ and a molecular weight of 287.57 g/mol . The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its presence in anxiolytic and hypnotic drugs like zolpidem . The fluorine atom at position 3 enhances metabolic stability and electronic properties, while the pinacol boronate ester at position 7 facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in drug discovery and materials science . The compound is stored under inert conditions (2–8°C) and has a purity of ≥95% .

Properties

Molecular Formula

C13H16BFN2O2

Molecular Weight

262.09 g/mol

IUPAC Name

3-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-17-10(15)8-16-11(17)7-9/h5-8H,1-4H3

InChI Key

NYWGVQRZSHEMJE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(N3C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.

    Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor.

    Boronic Acid Formation: The dioxaborolane group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Hydrolysis: The dioxaborolane group can be hydrolyzed to form the corresponding boronic acid.

Scientific Research Applications

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The fluorine atom and boronic acid moiety play crucial roles in its binding affinity and reactivity. The compound can inhibit enzymes or interact with receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications Reference(s)
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine C₁₃H₁₅BFN₂O₂ 287.57 F (3), Bpin (7) Suzuki coupling, drug intermediates
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine C₁₃H₁₇BN₂O₂ 244.10 Bpin (7) Fluorescent probes, H₂O₂ detection
Methyl 3-(Bpin)imidazo[1,2-a]pyridine-7-carboxylate C₁₅H₁₉BN₂O₄ 318.14 COOMe (7), Bpin (3) Synthetic intermediates
7-Methyl-3-[3-(Bpin)phenyl]imidazo[1,2-a]pyridine C₂₀H₂₃BN₂O₂ 334.23 Me (7), Bpin-phenyl (3) Not reported
2-Methyl-6-(Bpin)imidazo[1,2-a]pyridine C₁₄H₁₉BN₂O₂ 266.13 Me (2), Bpin (6) Unspecified pharmaceutical research

Physicochemical and Reactivity Differences

  • Fluorine vs.
  • Boronate Position : Boronic esters at position 7 (target compound) exhibit higher stability in aqueous media than those at position 6 (e.g., 6-(Bpin)imidazo[1,2-a]pyridine), which may hydrolyze faster .
  • Reactivity in Cross-Coupling: The target compound’s electron-withdrawing fluorine atom at position 3 may slow Suzuki-Miyaura coupling kinetics compared to non-fluorinated analogues, as observed in related aryl boronate systems .

Biological Activity

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a synthetic compound notable for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the imidazopyridine class and features a fluorine atom and a dioxaborolane moiety. Its structure can be represented as follows:

  • Molecular Formula : C13H19BFNO2
  • Molecular Weight : 251.11 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron-containing group enhances its reactivity in chemical transformations and may facilitate interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
      • IC50 Values : The compound showed IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231) and exhibited selectivity over non-cancerous cells (MCF10A), indicating a promising therapeutic window for targeted cancer therapy .
    • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through caspase activation pathways .
  • Antiviral Properties :
    • Preliminary data suggest potential antiviral activity against influenza viruses. The compound demonstrated a significant reduction in viral load in infected models .
    • Further studies are needed to elucidate the specific mechanisms through which it exerts antiviral effects.
  • Kinase Inhibition :
    • The imidazopyridine framework is known for its ability to act as kinase inhibitors. This compound may inhibit specific kinases involved in cancer progression and metastasis .

Case Studies

Several case studies have explored the efficacy of related compounds within the same chemical class:

Study ReferenceCompoundActivityKey Findings
Imidazopyridine DerivativeAnticancerShowed potent inhibition of MDA-MB-231 cells with IC50 = 0.126 μM
Pyrimidine-Based DrugAntiviralAchieved > 2-log viral load reduction in mouse models
Small Molecule Kinase InhibitorKinase InhibitionDemonstrated selectivity against EGFR with sub-micromolar potency

Safety and Toxicity

Toxicity assessments are critical for evaluating the safety profile of new compounds. Initial studies indicate that this compound has a favorable safety profile when administered at therapeutic doses. However, extensive toxicological studies are warranted to establish its safety in clinical applications.

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